N-(4-cyanophenyl)-3,4-diethoxybenzamide
Description
N-(4-Cyanophenyl)-3,4-diethoxybenzamide is a benzamide derivative characterized by a 3,4-diethoxy-substituted benzoyl group attached to a 4-cyanophenylamine moiety. The molecule likely has a molecular weight of approximately 325–335 g/mol (estimated by replacing the bromine atom in with a lighter cyano group (-CN)). The diethoxy groups at the 3,4-positions on the benzamide ring enhance steric bulk and electron-donating capacity compared to smaller substituents like methyl or halogens. The 4-cyanophenyl group introduces strong electron-withdrawing effects, which may influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
N-(4-cyanophenyl)-3,4-diethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-22-16-10-7-14(11-17(16)23-4-2)18(21)20-15-8-5-13(12-19)6-9-15/h5-11H,3-4H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESRKDLAZKRXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-3,4-diethoxybenzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 4-cyanophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and solvent recycling systems. The reaction conditions may also be adjusted to ensure complete conversion of the starting materials and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3,4-diethoxybenzoic acid derivatives.
Reduction: Formation of N-(4-aminophenyl)-3,4-diethoxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-cyanophenyl)-3,4-diethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ethoxy groups can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and require further investigation through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes critical structural and physicochemical differences between N-(4-cyanophenyl)-3,4-diethoxybenzamide and its analogs:
*logP values are estimated unless explicitly stated.
Key Comparisons:
Substituent Effects on Physicochemical Properties Diethoxy vs. Methyl/Halogen Substituents: The 3,4-diethoxy groups in the target compound increase steric hindrance and hydrophobicity compared to smaller groups like methyl (logP ~3.5 vs. ~3.0 in ). This may reduce aqueous solubility but enhance membrane permeability. Cyanophenyl vs. Halogenated Phenyl: The 4-cyano group (-CN) is strongly electron-withdrawing, contrasting with the bromo (-Br) group in , which is bulky and polarizable. This difference could alter binding affinities in biological targets (e.g., enzyme inhibition).
Structural Analogues in Pharmaceutical Contexts
- Fluorinated analogs (e.g., N-(3,4-difluorophenyl)-3-methylbenzamide ) exhibit higher metabolic stability due to fluorine’s electronegativity and resistance to oxidation.
- The prop-2-ynyl chain in introduces linear rigidity, affecting crystal packing and intermolecular interactions (e.g., C–H⋯F bonds), which are absent in the target compound.
Synthetic and Safety Considerations Synthesis routes for similar benzamides often involve coupling substituted benzoyl chlorides with aryl amines . The diethoxy groups may require protection/deprotection steps during synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
